2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine

Conformational analysis Structure-activity relationship Linker optimization

2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine (CAS 2200610-66-6) is a heterocyclic small molecule (C₁₁H₁₇N₃O, MW 207.27 g/mol) belonging to the pyrazine-piperidine ether class. The compound features a 2-methyl-substituted pyrazine core connected via a methyleneoxy (-CH₂-O-) spacer to a piperidin-4-yl moiety bearing a free secondary amine.

Molecular Formula C11H17N3O
Molecular Weight 207.277
CAS No. 2200610-66-6
Cat. No. B2898049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine
CAS2200610-66-6
Molecular FormulaC11H17N3O
Molecular Weight207.277
Structural Identifiers
SMILESCC1=CN=CC(=N1)OCC2CCNCC2
InChIInChI=1S/C11H17N3O/c1-9-6-13-7-11(14-9)15-8-10-2-4-12-5-3-10/h6-7,10,12H,2-5,8H2,1H3
InChIKeyBGOBTGZEYXMGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine (CAS 2200610-66-6): Procurement-Grade Overview of a Pyrazine-Piperidine Scaffold for Epigenetic and Kinase-Targeted Research


2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine (CAS 2200610-66-6) is a heterocyclic small molecule (C₁₁H₁₇N₃O, MW 207.27 g/mol) belonging to the pyrazine-piperidine ether class . The compound features a 2-methyl-substituted pyrazine core connected via a methyleneoxy (-CH₂-O-) spacer to a piperidin-4-yl moiety bearing a free secondary amine. Computed physicochemical properties include a LogP of 1.66, four hydrogen bond acceptors, one hydrogen bond donor, and a polar surface area (PSA) of 56.21 Ų, with zero Rule-of-Five violations . The pyrazine-piperidine scaffold is a privileged chemotype in medicinal chemistry, with structurally related compounds reported as inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A) [1], autotaxin [2], and various kinases [3]. The compound is offered at research-grade purity (≥95%) by multiple catalog suppliers as a heterocyclic building block for fragment-based drug discovery and medicinal chemistry optimization programs .

Why In-Class Analogs Cannot Replace 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine: Structural Determinants of Scaffold Differentiation


Generic substitution among pyrazine-piperidine ethers is inadvisable because three interdependent structural features uniquely define the pharmacological profile of 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine. First, the methyleneoxy (-CH₂-O-) spacer between the pyrazine core and the piperidine ring introduces conformational flexibility absent in direct O-linked analogs such as 2-Methyl-6-(piperidin-4-yloxy)pyrazine (CAS 2167119-22-2), altering both the spatial orientation of the piperidine NH pharmacophore and the compound's entropic binding penalty [1]. Second, the 2-methyl substituent on the pyrazine ring differentiates this compound from the des-methyl analog 2-(Piperidin-4-ylmethoxy)pyrazine (CAS 1250125-99-5), which lacks this lipophilic group and consequently has a lower computed LogP (~0.8–1.3) and altered electronic distribution across the π-system . Third, the free secondary amine on the piperidine ring distinguishes it from N-alkylated derivatives such as 2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine (CAS 2199317-05-8), preserving both hydrogen bond donor capacity and a synthetic handle for further derivatization . These three features—spacer type, pyrazine substitution, and piperidine N-substitution—act synergistically to determine target engagement, making simple analog interchange unreliable without experimental validation [2].

Quantitative Differentiation Evidence for 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine: Head-to-Head and Class-Level Comparator Data


Methyleneoxy Spacer Confers Conformational Flexibility Unavailable in Direct O-Linked Pyrazine-Piperidine Analogs

2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine incorporates a methyleneoxy (-CH₂-O-) spacer, in contrast to the direct oxygen linkage found in 2-Methyl-6-(piperidin-4-yloxy)pyrazine (CAS 2167119-22-2). The additional methylene group increases the number of rotatable bonds from 1 (direct O-linked) to at least 3 in the target compound, introducing two additional torsional degrees of freedom between the pyrazine and piperidine rings [1]. In drug design, linker length and flexibility are critical determinants of binding potency: a single methylene insertion can alter IC₅₀ values by 10- to 100-fold depending on the target binding pocket geometry [2]. The methyleneoxy spacer also modulates the pKa of the piperidine nitrogen through altered through-bond inductive effects, with predicted pKa values differing by approximately 0.3–0.5 log units compared to directly O-linked analogs, affecting ionization state at physiological pH [3].

Conformational analysis Structure-activity relationship Linker optimization

2-Methyl Pyrazine Substitution Increases Lipophilicity by ~0.4–0.9 LogP Units Over Des-Methyl Analog, Modulating Membrane Permeability and Target Binding

The 2-methyl substituent on the pyrazine ring of 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine elevates the computed LogP to 1.66 , compared with an estimated LogP of approximately 0.8–1.3 for the des-methyl analog 2-(Piperidin-4-ylmethoxy)pyrazine (CAS 1250125-99-5, MW 193.25, C₁₀H₁₅N₃O) . This LogP increase of approximately 0.4–0.9 units corresponds to a predicted ~2.5- to 8-fold increase in octanol-water partition coefficient, consistent with the established Hansch π-value of ~0.5–0.6 for aromatic methyl substitution [1]. In cellular assays, a LogP shift of this magnitude can significantly alter passive membrane permeability; for CNS-targeted compounds, the optimal LogP range for blood-brain barrier penetration is typically 1.5–2.7, placing the target compound within the favorable window while the des-methyl analog falls below it [2]. Conversely, for targets requiring lower lipophilicity to minimize promiscuous binding, the des-methyl analog may be preferred, making the choice application-dependent.

Lipophilicity optimization ADME prediction Structure-property relationship

Free Piperidine NH Enables Derivatization and Hydrogen Bond Donation Unlike N-Methylated Analog, Preserving Synthetic Tractability and Pharmacophore Integrity

The piperidine ring of 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine bears a free secondary amine (NH), in contrast to the N-methylated derivative 2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine (CAS 2199317-05-8, MW 207.27, C₁₁H₁₇N₃O) which has an N-CH₃ substitution . The free NH serves dual roles: as a hydrogen bond donor (HBD count = 1) capable of engaging target protein hydrogen bond acceptors, and as a synthetic handle for amide coupling, reductive amination, sulfonamide formation, or urea synthesis [1]. N-methylated analogs lack HBD capacity entirely (HBD = 0) and cannot be further elaborated without N-demethylation, a chemically challenging step. In the context of the LSD1 inhibitor pharmacophore, the piperidine NH has been identified as a critical hydrogen bond donor interacting with the enzyme active site; N-methylation of this position in related pyrazine-piperidine scaffolds has resulted in a ≥10-fold loss in LSD1 inhibitory potency [2].

Synthetic chemistry Fragment elaboration Hydrogen bond donor Parallel synthesis

Class-Level LSD1 Inhibitory Activity: Pyrazine-Piperidine Scaffold Delivers Sub-Micromolar Potency Validated Across Multiple Patent Families

While direct LSD1 inhibition data for 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine is not publicly available, structurally related pyrazine-piperidine compounds within the same patent family demonstrate potent LSD1 inhibition. A close structural analog bearing the pyrazine-piperidine-methoxy scaffold (BindingDB BDBM256655, disclosed in US Patents US10053456 / US10414761 / US10968213 / US9487511 / US9718814 / US9920047, Example 34) exhibits an IC₅₀ of 100 nM against LSD1 in a biochemical assay (50 mM Tris-HCl, pH 8.0, 0.1% BSA, 1 mM DTT, 2°C) [1]. The broader LSD1 inhibitor patent landscape (Incyte Corporation, Constellation Pharmaceuticals, and others) confirms that pyrazine-piperidine scaffolds are privileged chemotypes for LSD1 engagement, with multiple compounds advancing to preclinical development [2][3]. LSD1 (KDM1A) is a validated oncology target implicated in acute myeloid leukemia (AML), small cell lung cancer, and neuroblastoma, and LSD1 inhibitor iadademstat (ORY-1001) has demonstrated clinical activity in AML patients [4]. The target compound is positioned for use in structure-activity relationship (SAR) studies exploring the impact of 2-methyl and methyleneoxy spacer modifications on LSD1 potency and selectivity within this therapeutically relevant target class.

Epigenetics LSD1/KDM1A inhibition Cancer epigenetics Histone demethylase

PSA of 56.21 Ų and LogP of 1.66 Position the Compound Within Favorable CNS Drug-Like Space, Unlike Lower-LogP or Higher-PSA Analogs

The combination of computed LogP (1.66) and polar surface area (PSA = 56.21 Ų) for 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine falls within the empirically established optimal range for CNS drug candidates (LogP 1.5–2.7, PSA < 60–70 Ų) [1]. In contrast, the des-methyl analog 2-(Piperidin-4-ylmethoxy)pyrazine (CAS 1250125-99-5; MW 193.25) has an estimated LogP of ~0.8–1.3, which falls below the lower bound of the optimal range and may limit blood-brain barrier penetration . The 2-methoxy-6-methylpyrazine fragment (CAS 2882-21-5; MW 124.14; a substructure of the target compound lacking the piperidine moiety) has a LogP of approximately 0.7–1.0 and PSA of ~35 Ų, demonstrating that the piperidine ring contributes meaningfully to both lipophilicity and polar surface area [2]. The target compound's zero Rule-of-Five violations, combined with only one Rule-of-Three violation (a favorable profile for fragment-based lead discovery), distinguishes it from larger, more complex pyrazine-piperidine drug candidates that may carry additional molecular weight and rotatable bond penalties .

CNS drug design Physicochemical property optimization Blood-brain barrier penetration Drug-likeness

Recommended Research and Procurement Application Scenarios for 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine


Fragment-Based LSD1 Inhibitor Lead Discovery Requiring a Derivatizable Piperidine NH Handle

For epigenetic drug discovery programs targeting LSD1/KDM1A, 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine serves as an advanced fragment or early lead scaffold. The free piperidine NH provides a primary vector for fragment growth via amide coupling, sulfonamide formation, or reductive amination—the three most utilized reactions in medicinal chemistry [1]. The class-level LSD1 IC₅₀ benchmark of 100 nM for related pyrazine-piperidine compounds [2] provides a quantitative reference for assessing potency improvements upon fragment elaboration. The 2-methyl substitution on pyrazine offers a modulation point for exploring lipophilic interactions within the LSD1 active site, while the methyleneoxy spacer permits conformational sampling that may be critical for induced-fit binding to the FAD-dependent demethylase domain. Scientists should procure this specific CAS number rather than the des-methyl or N-methyl analogs to preserve both the derivatizable NH and the intended lipophilicity profile.

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Properties

The compound's physicochemical profile—LogP 1.66 and PSA 56.21 Ų —positions it within the empirically validated optimal range for CNS drug candidates as defined by the CNS MPO desirability score [3]. For neuroscience programs investigating epigenetic modulation in the CNS (e.g., LSD1 inhibition in glioblastoma or neuropsychiatric disorders), this compound offers a starting scaffold with predicted blood-brain barrier permeability superior to the des-methyl analog (estimated LogP ~0.8–1.3). The combination of zero Rule-of-Five violations, moderate molecular weight (207.27 Da), and a single hydrogen bond donor aligns with the property guidelines for CNS drug candidates established by Pfizer, Lilly, and other major CNS drug developers. Researchers should prioritize this compound when LogP-dependent CNS exposure is a critical experimental parameter.

Structure-Activity Relationship Studies Exploring Linker Flexibility and Conformational Effects on Target Engagement

The methyleneoxy (-CH₂-O-) spacer in 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine introduces conformational flexibility (≥3 rotatable bonds) that is absent in the direct O-linked analog 2-Methyl-6-(piperidin-4-yloxy)pyrazine (CAS 2167119-22-2, 1 rotatable bond) [4]. This structural feature makes the compound a valuable tool for systematic SAR studies investigating how linker length and flexibility modulate binding affinity, residence time, and selectivity across pyrazine-piperidine targets including LSD1, autotaxin, and aurora kinases. The ~7% molecular weight increase (+14 Da) relative to the direct O-linked analog is modest but the conformational entropy difference can translate into potency shifts of 10- to 100-fold in rigid binding pockets. Medicinal chemistry teams evaluating linker SAR should procure both the methyleneoxy (target) and direct O-linked (comparator) variants for paired head-to-head biochemical profiling.

Parallel Library Synthesis Using the Piperidine NH as a Diversification Point for High-Throughput Screening Deck Expansion

The free piperidine NH of 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine serves as an efficient diversification handle for parallel synthesis of compound libraries. Standard amide coupling with commercially available carboxylic acid building blocks, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes can generate focused libraries of 50–500 analogs in a single synthesis campaign [1]. This contrasts with the N-methyl analog (CAS 2199317-05-8) which cannot be elaborated without N-demethylation. The resulting libraries are suitable for high-throughput screening against epigenetic targets (LSD1, HDACs, bromodomains), kinase panels, or GPCR targets. Procurement specifications should mandate ≥95% purity by HPLC and free-base form to ensure reproducible coupling efficiency across library members.

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